

cross-study comparison of Molidustat clinical trial data

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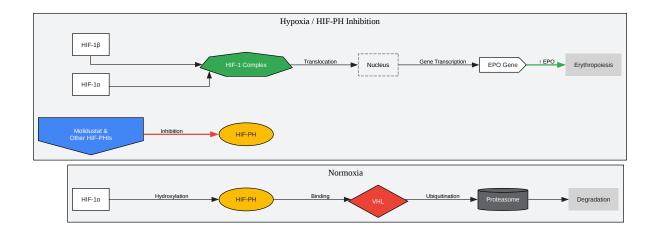
A Comparative Guide to Molidustat and Other HIF-PH Inhibitors for Anemia in Chronic Kidney Disease

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial data for Molidustat and other leading Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors—Roxadustat, Daprodustat, and Vadadustat—for the treatment of anemia associated with Chronic Kidney Disease (CKD).

Mechanism of Action: HIF-1 Signaling Pathway

Molidustat and its counterparts are oral small-molecule inhibitors of HIF-prolyl hydroxylase. This enzyme is responsible for the degradation of Hypoxia-Inducible Factor (HIF). By inhibiting this enzyme, these drugs stabilize HIF, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO). This mimics the body's natural response to hypoxia.[1]





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Diagram 1: HIF-1 Signaling Pathway Under Normoxia and Hypoxia/HIF-PH Inhibition.

Comparative Efficacy and Safety Data

The following tables summarize key efficacy and safety data from Phase 3 clinical trials of Molidustat and its competitors in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. The primary efficacy endpoint is typically the change in hemoglobin (Hb) levels from baseline, while the primary safety endpoint is the occurrence of Major Adverse Cardiovascular Events (MACE).

Non-Dialysis-Dependent (NDD) CKD Patients



Drug	Trial(s)	Comparator	Mean Change in Hb (g/dL) from Baseline	MACE Hazard Ratio (HR) vs. Comparator (95% CI)
Molidustat	MIYABI ND-C	Darbepoetin alfa	Non-inferior to darbepoetin alfa	Data not yet mature
MIYABI ND-M	Darbepoetin alfa	Non-inferior to darbepoetin alfa	Data not yet mature	
Roxadustat	OLYMPUS, ALPS, ANDES	Placebo	1.75 vs 0.40 (OLYMPUS)	1.10 (0.96-1.27)
Daprodustat	ASCEND-ND	Darbepoetin alfa	Non-inferior to darbepoetin alfa	1.03 (0.89-1.19)
Vadadustat	PRO2TECT	Darbepoetin alfa	Non-inferior to darbepoetin alfa	1.17 (1.01-1.36) - Did not meet non-inferiority

Dialysis-Dependent (DD) CKD Patients

Drug	Trial(s)	Comparator	Mean Change in Hb (g/dL) from Baseline	MACE Hazard Ratio (HR) vs. Comparator (95% CI)
Molidustat	MIYABI HD-M	Darbepoetin alfa	Non-inferior to darbepoetin alfa	Data not yet mature
Roxadustat	ROCKIES	Epoetin alfa	0.77 vs 0.68	0.96 (0.82-1.13)
Daprodustat	ASCEND-D	Epoetin alfa/Darbepoetin alfa	Non-inferior to ESAs	0.93 (0.81-1.07)
Vadadustat	INNO2VATE	Darbepoetin alfa	Non-inferior to darbepoetin alfa	Non-inferior to darbepoetin alfa



Experimental Protocols

The Phase 3 clinical trial programs for these HIF-PH inhibitors generally follow a similar structure, with separate studies for NDD and DD-CKD patient populations. Key aspects of the methodologies are outlined below.

Molidustat: MIYABI Program

- MIYABI ND-C (Non-Dialysis Correction): Randomized, open-label, active-controlled (darbepoetin alfa) study in ESA-untreated Japanese NDD-CKD patients. The primary endpoint was the mean Hb level during the evaluation period (weeks 30-36).[2][3]
- MIYABI ND-M (Non-Dialysis Maintenance): Randomized, open-label, active-controlled (darbepoetin alfa) study in ESA-treated Japanese NDD-CKD patients. The primary endpoint was the mean Hb level during the evaluation period.[4]
- MIYABI HD-M (Hemodialysis Maintenance): Randomized, double-blind, active-controlled (darbepoetin alfa) study in ESA-treated Japanese hemodialysis patients.[5]

Roxadustat: OLYMPUS & ROCKIES

- OLYMPUS: Phase 3, randomized, double-blind, placebo-controlled trial in NDD-CKD patients with anemia. The primary efficacy endpoint was the mean change in Hb from baseline averaged over weeks 28 to 52.[4][6][7]
- ROCKIES: Phase 3, randomized, open-label, active-controlled (epoetin alfa) trial in DD-CKD patients with anemia. The primary efficacy endpoint was the mean change in Hb from baseline averaged over weeks 28 to 52.[6]

Daprodustat: ASCEND Program

- ASCEND-ND (Non-Dialysis): Phase 3, randomized, open-label, active-controlled (darbepoetin alfa) trial in NDD-CKD patients. Co-primary endpoints were time to first occurrence of MACE and mean change in Hb from baseline to weeks 28-52.[1][5][8]
- ASCEND-D (Dialysis): Phase 3, randomized, open-label, active-controlled (epoetin alfa or darbepoetin alfa) trial in DD-CKD patients. Co-primary endpoints were time to first occurrence of MACE and mean change in Hb from baseline to weeks 28-52.[1][5][8]



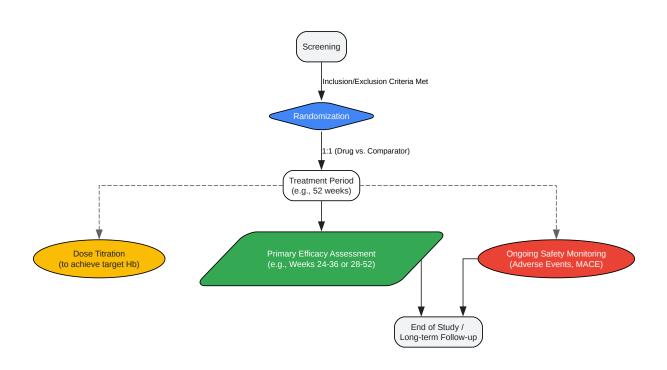
Vadadustat: PRO2TECT & INNO2VATE

- PRO2TECT: Two Phase 3, randomized, open-label, active-controlled (darbepoetin alfa) trials in NDD-CKD patients (one for ESA-untreated and one for ESA-treated). The primary safety endpoint was time to first MACE, and the primary efficacy endpoint was the mean change in Hb from baseline to weeks 24-36.[2][3][9]
- INNO2VATE: Two Phase 3, randomized, open-label, active-controlled (darbepoetin alfa) trials in DD-CKD patients (one for incident dialysis and one for prevalent dialysis). The primary safety endpoint was time to first MACE, and the primary efficacy endpoint was the mean change in Hb from baseline to weeks 24-36.[10]

Typical Phase 3 Clinical Trial Workflow for HIF-PH Inhibitors

The following diagram illustrates a generalized workflow for a Phase 3 clinical trial of a HIF-PH inhibitor for the treatment of anemia in CKD.





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Diagram 2: Generalized Workflow of a Phase 3 Clinical Trial for a HIF-PH Inhibitor.

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